molecular formula C9H10IN3O B2907446 [3,3-Dimethyl-1,2-benziodoxol-1(3H)-yl] azide CAS No. 175786-57-9

[3,3-Dimethyl-1,2-benziodoxol-1(3H)-yl] azide

Cat. No. B2907446
CAS RN: 175786-57-9
M. Wt: 303.103
InChI Key: OTZWPGNZJFLZLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole, also known as Togni’s Reagent, is an easily accessible hypervalent iodine compound . It acts as an electrophilic CF3-transfer reagent for direct, mild, and efficient trifluoromethylation .


Synthesis Analysis

The synthesis of 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole involves trifluoromethylation of a variety of compounds including secondary and primary aryl- and alkylphospines, phenols, and peptides containing cysteine residues by SPPS and electrophilic S-trifluoromethylation .


Molecular Structure Analysis

The molecular formula of 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole is C10H10F3IO . The SMILES string representation is CC1(C)OIC(F)(F)F .


Chemical Reactions Analysis

This compound is used in a variety of chemical reactions. For example, it is used in the selective trifluoromethylation of 1,3-disubstituted arenes through iridium-catalyzed arene borylation and copper-catalyzed trifluoromethylation . It is also used in the Pd-catalyzed electrophilic ortho-trifluoromethylation of arenes using trifluoroacetic acid as a promotor .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 75-79 °C . It should be stored at a temperature of 2-8°C .

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole involves acting as an electrophilic CF3-transfer reagent for direct, mild, and efficient trifluoromethylation .

properties

IUPAC Name

1-azido-3,3-dimethyl-1λ3,2-benziodoxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10IN3O/c1-9(2)7-5-3-4-6-8(7)10(14-9)12-13-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZWPGNZJFLZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2I(O1)N=[N+]=[N-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.